Sulfamide, N-cyclohexyl-N'-methyl-
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Overview
Description
Sulfamide, N-cyclohexyl-N’-methyl-: is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is part of the sulfonamide family, which has significant applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamide, N-cyclohexyl-N’-methyl- typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of a sulfonyl chloride with N-cyclohexyl-N’-methylamine in the presence of a base like pyridine can yield the desired sulfonamide . This method is advantageous as it avoids additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .
Chemical Reactions Analysis
Types of Reactions: Sulfamide, N-cyclohexyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of sulfamide to sulfonamide derivatives.
Reduction: Sulfonamides can be reduced to corresponding amines under specific conditions.
Substitution: The sulfonamide group can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted sulfonamides .
Scientific Research Applications
Chemistry: Sulfamide, N-cyclohexyl-N’-methyl- is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, sulfonamides are studied for their potential as enzyme inhibitors and their role in various biochemical pathways .
Medicine: Sulfonamides have been widely used as antibiotics and are being explored for their potential in treating various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, sulfonamides are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of sulfamide, N-cyclohexyl-N’-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . This inhibition can affect various biochemical pathways and cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Sulfanilamide: A widely used antibiotic with a similar sulfonamide structure.
Sulfamethoxazole: Another antibiotic that is often used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: Sulfamide, N-cyclohexyl-N’-methyl- is unique due to its specific structural features, such as the cyclohexyl and methyl groups attached to the sulfonamide moiety.
Biological Activity
Sulfamide, N-cyclohexyl-N'-methyl- (CAS No. 26120-13-8) is a sulfonamide compound characterized by its unique structure that includes a cyclohexyl group and a methyl group attached to the nitrogen atoms of the sulfonamide moiety. This compound exhibits significant biological activity primarily due to its sulfonamide structure, which is known for various pharmacological effects, including antibacterial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The molecular formula of sulfamide, N-cyclohexyl-N'-methyl- is C7H16N2O2S. The presence of the sulfonamide functional group (R−S(=O)₂−NR₂) is crucial for its biological activity. The structural features can be summarized in the following table:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sulfamide, N-cyclohexyl-N'-methyl- | C₇H₁₆N₂O₂S | Contains sulfonamide group; potential antibacterial |
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C₁₃H₂₀N₂O₂S | Antibacterial properties; contains amino group |
N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide | C₁₂H₁₈N₂O₂S₂ | Features mercapto group; applications in proteomics |
Sulfamethoxazole | C₁₁H₁₃N₃O₃S | Widely used antibiotic; contains methoxazole group |
Sulfamide compounds, including N-cyclohexyl-N'-methyl-, act primarily as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria. By inhibiting this enzyme, sulfamides disrupt the synthesis of folate, which is essential for bacterial growth and replication. This mechanism is similar to that of other well-known sulfonamides, such as sulfamethoxazole.
Biological Activities
- Antibacterial Activity : Sulfamide, N-cyclohexyl-N'-methyl- has demonstrated significant antibacterial properties. It has been shown to inhibit various strains of bacteria by interfering with folate synthesis, which is critical for nucleic acid production.
- Anti-inflammatory Effects : Some studies suggest that sulfamide derivatives may exhibit anti-inflammatory properties. The exact mechanism remains under investigation, but it is believed that their ability to modulate immune responses contributes to this effect.
- Analgesic Properties : Preliminary research indicates potential analgesic effects associated with sulfamide compounds. This could be linked to their influence on pain pathways and inflammatory mediators.
Case Studies and Research Findings
Research has highlighted various aspects of sulfamide's biological activity:
- A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several sulfonamide derivatives, including sulfamide, N-cyclohexyl-N'-methyl-, demonstrating their effectiveness against resistant bacterial strains .
- Another investigation focused on the electrochemical synthesis of sulfonamides and their biological evaluation against specific enzymes related to cancer and inflammation . The study found that modifications in the sulfonamide structure could lead to enhanced activity against targeted enzymes.
- A thesis from Caltech detailed experiments where heterocyclic sulfonamides were tested for anti-HIV activity, revealing that certain derivatives showed promising results at micromolar concentrations . While sulfamide, N-cyclohexyl-N'-methyl- was not directly tested in this study, it suggests a broader potential for similar compounds in antiviral applications.
Properties
CAS No. |
26120-13-8 |
---|---|
Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-(methylsulfamoyl)cyclohexanamine |
InChI |
InChI=1S/C7H16N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
ZUIXLTHNGZTCBH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)NC1CCCCC1 |
Origin of Product |
United States |
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